potassium2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
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Overview
Description
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C10H9BrKNO2 and a molecular weight of 294.19 g/mol . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction could produce indoline derivatives.
Scientific Research Applications
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Bromoindole: A precursor in the synthesis of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate.
Indoline derivatives: Compounds with a reduced indole ring.
Uniqueness
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to its specific bromination and potassium acetate substitution, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrKNO2 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
potassium;2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H10BrNO2.K/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14;/h1-2,4,6,12H,3,5H2,(H,13,14);/q;+1/p-1 |
InChI Key |
IELJWSVOZZFCJB-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)[O-].[K+] |
Origin of Product |
United States |
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